molecular formula C22H21NO2 B4961682 3-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide

3-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide

Cat. No. B4961682
M. Wt: 331.4 g/mol
InChI Key: DSGMALZWWGHUQK-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The exact mechanism of action of 3-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide is not well understood. However, it has been proposed that this compound may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It may also act by inhibiting the activity of enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide exhibits low toxicity towards normal cells, making it a promising candidate for further development. This compound has been found to exhibit potent anti-cancer activity in vitro and in vivo. Additionally, it has been shown to possess anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide in lab experiments include its high purity, low toxicity, and potent activity against cancer cells. However, this compound may be difficult to synthesize on a large scale, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide. These include further optimization of the synthesis method, development of more potent analogs, and investigation of its potential as a building block for the synthesis of novel materials. Additionally, this compound may be further studied for its potential applications in other fields such as neurobiology and immunology.
Conclusion:
In conclusion, 3-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide is a promising compound with potential applications in various fields. Its synthesis method has been optimized for high yield and purity, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions. Further research is needed to fully understand the potential of this compound and its analogs in various fields.

Synthesis Methods

The synthesis of 3-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide involves the reaction of 3,5-dimethylphenylamine with benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzyl alcohol to obtain the final product. This synthesis method has been optimized for high yield and purity.

Scientific Research Applications

3-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It has been found to exhibit potent activity against various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. Additionally, this compound has shown potential as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-16-11-17(2)13-20(12-16)23-22(24)19-9-6-10-21(14-19)25-15-18-7-4-3-5-8-18/h3-14H,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGMALZWWGHUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide

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